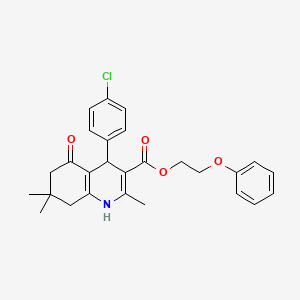

2-Phenoxyethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

2-Phenoxyethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 4-chlorophenyl group at position 4, methyl groups at positions 2 and 7, and a phenoxyethyl ester at position 2. Its structural uniqueness lies in the combination of the 4-chlorophenyl substituent, which enhances electron-withdrawing properties, and the phenoxyethyl ester, which may improve lipophilicity compared to simpler alkyl esters like ethyl or methyl .

Properties

IUPAC Name |

2-phenoxyethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28ClNO4/c1-17-23(26(31)33-14-13-32-20-7-5-4-6-8-20)24(18-9-11-19(28)12-10-18)25-21(29-17)15-27(2,3)16-22(25)30/h4-12,24,29H,13-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTQDYODEDXOKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)Cl)C(=O)OCCOC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include phenol derivatives, chlorinated aromatic compounds, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different aromatic substituents .

Scientific Research Applications

2-Phenoxyethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Selected Polyhydroquinoline Derivatives

Key Observations :

- The phenoxyethyl ester increases lipophilicity compared to ethyl or methyl esters, which may improve membrane permeability and bioavailability .

Key Observations :

- The target compound’s synthesis using GO@Fe3O4@Cur–Cu offers superior yields (92%) under mild conditions, outperforming traditional catalysts like DABCO-based systems .

- Solvent-free methods (e.g., DABCO) align with green chemistry principles but may require longer optimization for sterically hindered derivatives .

Key Observations :

- Derivatives with 2-chlorophenyl substituents exhibit stronger antimicrobial activity (MIC 8–16 µg/mL) compared to methoxyphenyl analogs .

Structure-Activity Relationships (SAR)

- Substituent Position : 4-Chlorophenyl derivatives generally show higher bioactivity than 2- or 3-chlorophenyl isomers due to optimized electronic and steric effects .

- Ester Group: Phenoxyethyl esters may prolong metabolic stability compared to ethyl esters, as seen in related hydrazide-linked derivatives with extended half-lives .

- Bulkier Groups : Cyclohexyl or biphenyl substituents (e.g., Compound 32 in ) exhibit reduced antimicrobial activity but may target lipid-rich environments like the CNS .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 2-phenoxyethyl hexahydroquinoline derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Condensation : React 4-chlorobenzaldehyde with an amine (e.g., ammonium acetate) in acetic acid to form an imine intermediate .

Cyclization : Introduce a cyclohexanone derivative (e.g., dimedone) under reflux in ethanol or toluene to construct the hexahydroquinoline core .

Esterification : Attach the phenoxyethyl group via nucleophilic acyl substitution using 2-phenoxyethyl chloride and a base (e.g., K₂CO₃) .

- Critical Factors : Catalyst choice (e.g., p-TSA for cyclization), solvent polarity, and temperature control (80–120°C) significantly affect yield (reported 60–85%) and purity .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituents (e.g., 4-chlorophenyl at δ 7.2–7.4 ppm, ester carbonyl at ~170 ppm) and confirms regiochemistry .

- IR : Key peaks include C=O (ester: ~1720 cm⁻¹, ketone: ~1680 cm⁻¹) and C-Cl (750 cm⁻¹) .

- X-ray Crystallography : Resolves conformational details (e.g., chair conformation of the hexahydroquinoline ring, dihedral angles between aromatic groups) .

Q. What stability considerations are critical for handling this compound in experimental workflows?

- Methodological Answer :

- Light/Temperature Sensitivity : Store at –20°C in amber vials to prevent photodegradation of the chlorophenyl and ester groups .

- Hydrolysis Risk : Avoid aqueous buffers at pH > 8, as the ester bond may hydrolyze. Use anhydrous solvents (e.g., DMF, DMSO) for biological assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or ester groups) impact biological activity?

- Methodological Answer :

- SAR Studies : Replace the 4-chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess changes in receptor binding. For example:

- 4-Nitrophenyl analogs show enhanced antimicrobial activity (MIC: 2–8 µg/mL vs. S. aureus) but reduced solubility .

- Phenoxyethyl-to-ethyl ester substitution decreases cytotoxicity (IC₅₀ from 12 µM to >50 µM in HeLa cells) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or β-tubulin .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .

- Purity Validation : Use HPLC-MS (>98% purity) to exclude confounding effects from synthetic byproducts (e.g., uncyclized intermediates) .

- Orthogonal Assays : Cross-validate anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB reporter gene assays .

Q. How can mechanistic studies elucidate the compound’s interaction with cellular targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ against purified enzymes (e.g., acetylcholinesterase) using Ellman’s method .

- Cellular Thermal Shift Assay (CETSA) : Identify target engagement by monitoring protein stability shifts in lysates treated with the compound .

- CRISPR Knockout Models : Validate specificity by testing activity in cell lines lacking putative targets (e.g., TLR4-KO macrophages) .

Q. What computational tools predict the compound’s reactivity and metabolic pathways?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict sites for oxidation (e.g., benzylic C-H activation) .

- ADMET Prediction : Use SwissADME to estimate logP (~3.5), CYP450 metabolism (major: CYP3A4), and BBB permeability (low) .

Tables for Key Data

Table 1 : Comparative Biological Activity of Hexahydroquinoline Derivatives

Table 2 : Optimized Synthetic Conditions for High Yield

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Condensation | NH₄OAc, AcOH, 100°C, 6h | 85 | 90 |

| Cyclization | Dimedone, p-TSA, toluene, 12h | 78 | 95 |

| Esterification | 2-Phenoxyethyl chloride, K₂CO₃, DMF | 70 | 98 |

| Data compiled from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.